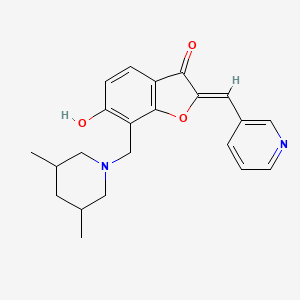

![molecular formula C8H12ClNO4S B2526596 2-[(4-Cyanooxan-4-yl)oxy]ethane-1-sulfonyl chloride CAS No. 2092804-37-8](/img/structure/B2526596.png)

2-[(4-Cyanooxan-4-yl)oxy]ethane-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

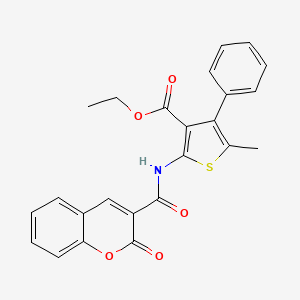

2-[(4-Cyanooxan-4-yl)oxy]ethane-1-sulfonyl chloride is a chemical compound with the CAS Number: 2092804-37-8 . Its molecular weight is 253.71 and its IUPAC name is 2-((4-cyanotetrahydro-2H-pyran-4-yl)oxy)ethane-1-sulfonyl chloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12ClNO4S/c9-15(11,12)6-5-14-8(7-10)1-3-13-4-2-8/h1-6H2 . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique

Versatile Sulfonating Agent

2-[(4-Cyanooxan-4-yl)oxy]ethane-1-sulfonyl chloride, similar to 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, has been utilized as a versatile sulfonating agent for amines. Primary and secondary amines are easily sulfonated with Dios chloride, yielding excellent results. The sulfonated amines, particularly N-Nonsubstituted and N-monosubstituted Dios-amides, show promise as activated amines and can be alkylated under specific conditions. The stability of the Dios group under basic and reductive conditions, and its removal by heating in aqueous trifluoroacetic acid, underscores its versatility and efficiency in chemical synthesis (Sakamoto et al., 2006).

Catalytic Meta Sulfonation

The compound, by analogy, may contribute to the catalytic meta sulfonation of aromatic compounds, a process that has been demonstrated with 2-phenylpyridines. In the presence of (arene)ruthenium(II) complexes and reacting with sulfonyl chlorides, selective catalytic meta sulfonation occurs. This process leverages the 2-pyridyl group to facilitate the formation of a stable Ru-C(aryl) σ bond, leading to unique regioselectivity in sulfonation reactions, offering novel pathways in aromatic compound synthesis (Saidi et al., 2011).

Oxidation and Deoxygenation Promoter

Cyanuric chloride, sharing similar structural motifs, has been employed as an efficient promoter for the chemoselective oxidation of sulfides to sulfones, utilizing hydrogen peroxide as the terminal oxidant. In addition, sulfoxides undergo deoxygenation to sulfides in the presence of cyanuric chloride and a potassium iodide system. The broad scope and ease of this reaction highlight the potential utility of this compound in similar oxidation and deoxygenation processes (Bahrami et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-cyanooxan-4-yl)oxyethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO4S/c9-15(11,12)6-5-14-8(7-10)1-3-13-4-2-8/h1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTSBEQAAVDWFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)OCCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole](/img/structure/B2526517.png)

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2526522.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2526528.png)

![N,N-diethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2526530.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methoxybenzamide](/img/structure/B2526532.png)

![Ethyl 7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxylate](/img/structure/B2526533.png)

![N-(3,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2526534.png)